2-Trifluoromethanesulfonyl-pyridine
Description
Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis
The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of organic chemistry. acs.orgnih.gov Its derivatives are ubiquitous in numerous fields, from medicinal chemistry and agrochemicals to materials science. acs.orgresearchgate.net The pyridine core is a crucial component in many FDA-approved drugs and is also a key structural framework in ligands for transition metals, alkaloids, and catalysts. researchgate.net
The significance of pyridine scaffolds stems from several key properties:
Unique Heteroaromatic Character : The nitrogen atom imparts distinct electronic properties compared to benzene, influencing reactivity and molecular interactions. acs.org
Versatility in Functionalization : The pyridine ring can be readily converted into a wide array of functional derivatives, allowing for fine-tuning of its chemical and physical properties. acs.org
Pharmacological Importance : The pyridine motif is a well-established pharmacophore, often improving the water solubility and bioavailability of drug candidates. acs.orgnih.gov
The development of advanced synthetic methods, such as asymmetric synthesis and novel catalytic systems, continues to expand the toolkit for creating complex pyridine derivatives for a myriad of applications. acs.org
Strategic Role of the Trifluoromethanesulfonyl Group in Pyridine Functionalization
The trifluoromethanesulfonyl group (CF₃SO₂), often called a triflyl group, is a powerful functional group in organic synthesis. orgsyn.org When attached to a pyridine ring, it acts as a potent electron-withdrawing group, significantly influencing the ring's reactivity. This group is closely related to the triflate group (CF₃SO₃), which is known as an excellent leaving group in reactions like nucleophilic substitution and cross-coupling. nih.gov
The stability of the resulting triflinate or triflate anion is due to extensive resonance stabilization, which delocalizes the negative charge across the oxygen atoms, and the strong inductive effect of the trifluoromethyl group. nih.gov In the context of pyridine chemistry, the trifluoromethanesulfonyl group serves several strategic roles:
Activation for Nucleophilic Aromatic Substitution (SNAr) : The strong electron-withdrawing nature of the triflyl group activates the pyridine ring, making it susceptible to attack by nucleophiles.
Leaving Group in Cross-Coupling Reactions : The entire triflyl group can be displaced in certain catalytic cycles, making it a valuable leaving group for the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govacs.org
Precursor to Latent Nucleophiles : Pyridyl sulfones can be transformed in situ into reactive nucleophilic species for subsequent cross-coupling reactions, overcoming challenges associated with traditional organometallic pyridine reagents. acs.org
A survey of the reactivity of triflones (compounds containing the R-SO₂CF₃ moiety) highlights their broad synthetic utility, stemming from the unique properties imparted by the triflyl group. researchgate.net
Overview of Research Trajectories Pertaining to 2-Trifluoromethanesulfonyl-pyridine and Related Pyridine-Based Triflones/Triflates
Research into pyridine-based triflones and their triflate cousins has opened up new avenues for the synthesis of complex molecules. While direct literature on this compound is emerging, the established reactivity of related compounds provides a clear picture of its potential applications.
A significant area of research involves the use of pyridyl sulfones as masked nucleophiles in cross-coupling reactions. For instance, pyridyl pyrimidylsulfones have been developed as effective coupling partners for (hetero)aryl bromides. acs.org This approach involves an in-situ generation of a sulfinate intermediate, which then participates in a palladium-catalyzed desulfinative cross-coupling. acs.org This strategy elegantly bypasses the instability and poor reactivity often seen with 2-pyridylboron reagents in Suzuki-Miyaura couplings. acs.org
The general synthesis for these pyridyl sulfones involves a two-step process: first, the formation of a pyridyl sulfide (B99878), followed by oxidation. acs.org The oxidation of the intermediate trifluoromethyl sulfide to the sulfone must be carefully controlled, as overoxidation is a common issue. rsc.org
| Step | Reaction Type | Description | Key Consideration |
|---|---|---|---|
| 1 | Sulfide Formation | SNAr reaction of a halopyrimidine with a mercaptopyridine or a Cu-mediated cross-coupling of a halopyridine with a mercaptopyrimidine. | Availability of starting materials and reaction conditions. |
| 2 | Oxidation | Oxidation of the resulting pyridyl sulfide to the corresponding sulfone. | Requires controlled conditions to prevent overoxidation and formation of by-products. |
Furthermore, related research on difluoromethyl 2-pyridyl sulfone has shown its utility as a reagent for the efficient gem-difluoroolefination of aldehydes and ketones. acs.orgrsc.org This Julia-Kocienski type reaction proceeds under mild conditions and demonstrates the versatility of the pyridyl sulfone moiety as a reactive handle. acs.org
The reactivity of pyridyl triflates (R-OSO₂CF₃) is also well-documented. They are excellent electrophiles in SNAr reactions and are used in various cross-coupling processes. nih.govchemicalbook.com For example, 2-(trifluoromethylsulfonyloxy)pyridine has been employed as a reagent for ketone synthesis. rsc.org
| Pyridyl Sulfone | Aryl Bromide | Product (Biaryl) | Yield (%) |
|---|---|---|---|
| 2-(Pyrimidin-2-ylsulfonyl)pyridine | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(Trifluoromethyl)phenyl)pyridine | 72 |
| 2-(Pyrimidin-2-ylsulfonyl)pyridine | 4-Bromotoluene | 2-(p-Tolyl)pyridine | 78 |
| 2-(Pyrimidin-2-ylsulfonyl)pyridine | 1-Bromo-4-methoxybenzene | 2-(4-Methoxyphenyl)pyridine | 81 |
| 5-(Trifluoromethyl)-2-(pyrimidin-2-ylsulfonyl)pyridine | 2-Bromo-5-(trifluoromethyl)pyridine | 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine | 41 |
| 5-Methoxy-2-(pyrimidin-2-ylsulfonyl)pyridine | 2-Bromo-5-(trifluoromethyl)pyridine | 5'-Methoxy-5-(trifluoromethyl)-2,2'-bipyridine | 46 |
| 2-(Pyrimidin-2-ylsulfonyl)pyridine | 2-Bromothiophene | 2-(Thiophen-2-yl)pyridine | 51 |
These research trajectories collectively underscore the strategic value of the trifluoromethanesulfonyl group in activating the pyridine ring for a range of useful transformations, positioning this compound and its relatives as important tools for constructing complex molecular architectures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethylsulfonyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c7-6(8,9)13(11,12)5-3-1-2-4-10-5/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPOZSHCOAICQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Elucidation of Trifluoromethanesulfonyl Pyridines
Nucleophilic Reactions and Pathways
The strong electron-withdrawing nature of the trifluoromethanesulfonyl group renders the pyridine (B92270) ring highly electrophilic and thus susceptible to attack by nucleophiles. This reactivity is particularly pronounced in the corresponding pyridinium (B92312) salts. Pyridines with leaving groups at the 2- and 4-positions are especially reactive towards nucleophiles, typically undergoing substitution via an addition-elimination mechanism. quimicaorganica.org
The reaction between pyridine and trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O) generates 1-trifluoromethanesulfonylpyridinium trifluoromethanesulfonate (B1224126) (TPT), a highly reactive pyridinium salt. jst.go.jp This salt serves as a potent electrophile. Spectroscopic and X-ray diffraction studies have been used to examine its reactions, particularly with secondary amines. jst.go.jp These investigations reveal that the pyridinium ring of TPT is susceptible to nucleophilic attack, leading to a cascade of reactions. jst.go.jp Pyridinium salts, in general, are valuable and versatile building blocks in a wide array of organic transformations. acs.orgrsc.org
A significant reaction pathway for trifluoromethanesulfonyl-activated pyridines involves nucleophilic attack leading to the opening of the heterocyclic ring. jst.go.jpresearchgate.net The reaction of 1-trifluoromethanesulfonylpyridinium trifluoromethanesulfonate (TPT) with secondary amines, for instance, yields not only expected ring-opened products like 1-azahexatrienes and cyanines but also can lead to the formation of 4-substituted 1,4-dihydropyridines. jst.go.jp The formation of the dihydropyridine (B1217469) products is thought to occur through a tandem sequence of ring-opening followed by nucleophilic addition. jst.go.jp
The ring-opening of N-activated pyridinium salts is a general phenomenon. The reaction of trifluoromethanesulfonyl salts with various nucleophiles can be used to synthesize a range of functionalized molecules. researchgate.net Below is a table summarizing the ring-opening of a generic trifluoromethanesulfonyl salt with different nucleophiles.
Table 1: Ring-Opening Reactions of Trifluoromethanesulfonyl Salt 8 with Various Nucleophiles Reaction conditions: Compound 8 (1.0 equiv) and the nucleophile (2.0 equiv) were stirred in DMF at room temperature. The yields are isolated yields based on compound 8. researchgate.net
| Entry | Nucleophile | Product | Yield (%) |
|---|---|---|---|
| 1 | Sodium methoxide | Ring-opened product 9a | 85 |
| 2 | Sodium ethoxide | Ring-opened product 9b | 83 |
| 3 | Sodium azide | Ring-opened product 9c | 76 |
| 4 | Sodium cyanide | Ring-opened product 9d | 65 |
| 5 | Piperidine | Ring-opened product 9e | 88 |
Electrophilic Activation and Transformations
While the pyridine ring itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom, its reactivity can be modulated. youtube.com Activation is often achieved by introducing electron-donating groups or by forming N-oxides. youtube.com Conversely, N-trifluoromethanesulfonylation represents a powerful mode of "electrophilic activation" in a different sense: it makes the pyridine ring highly susceptible to nucleophiles by creating a strongly electron-deficient system.
The reaction of amides or lactams with triflic anhydride in the presence of pyridine is a well-established method for electrophilic activation. researchgate.netnih.gov Detailed NMR spectroscopic studies have revealed that the initial reaction is between triflic anhydride and pyridine. researchgate.net This reaction forms N-(trifluoromethylsulfonyl)pyridinium triflate, which is the true activating reagent in these transformations. researchgate.net This intermediate effectively activates the amide or lactam for subsequent reactions. For example, the activation of 2-pyrrolidone with triflic anhydride and pyridine cleanly produces a pyridinium imidate in high yield, which can then be reacted with nucleophiles. nih.gov The triflyl group attached to the pyridine nitrogen acts as a potent electron sink, significantly enhancing the electrophilicity of the attached species and the pyridine ring itself.
As established, the key intermediate formed from pyridine and triflic anhydride is N-(trifluoromethylsulfonyl)pyridinium triflate. researchgate.net This species is highly reactive and serves as a powerful triflating agent. Its utility extends to various synthetic transformations.
In a different synthetic context, transient pyridinium salts are generated in situ and used for annulation reactions. For example, the reaction of 2H-azirines with triflic anhydride creates a highly electrophilic species. acs.org When this reaction is performed in the presence of 2-chloropyridines, a transient pyridinium salt is formed. acs.org This intermediate is not isolated but is treated with a base in the same reaction vessel, leading to a cyclization cascade that selectively produces C3-substituted imidazo[1,2-a]pyridines, a scaffold common in medicinal chemistry. acs.org This strategy highlights the synthetic utility of harnessing the high reactivity of these transient N-sulfonylated pyridinium intermediates.
Radical Reaction Mechanisms
Pyridinium salts can also participate in radical chemistry. N-functionalized pyridinium salts have been explored as convenient precursors for generating radicals through a reductive single-electron transfer (SET) process. acs.org This has become an active area of research for forming carbon-, nitrogen-, and oxygen-centered radicals. acs.org
The involvement of pyridines bearing sulfonyl groups in radical reactions has been demonstrated. For instance, a photocatalytic method has been developed for the reductive coupling of tetrafluoropyridyl-substituted sulfones with α-(trifluoromethyl)styrenes. researchgate.net Mechanistic analysis suggests that the reaction proceeds through the formation of a radical anion after a single electron reduction of the sulfone. This radical anion then fragments, leading to the formation of an alkyl radical and a sulfinate anion, which drives the subsequent coupling reaction. researchgate.net This showcases how the combination of a sulfonyl group and an electron-deficient fluorinated pyridine ring can facilitate radical generation under photocatalytic conditions. researchgate.net Furthermore, free-radical reactions have been employed as a strategy to functionalize the 2-position of the pyridine ring for the synthesis of pharmaceutically important intermediates. google.com
Mechanistic Studies of Specific Catalytic Cycles and Transformations
The transformation of 2-trifluoromethanesulfonyl-pyridines, often referred to as pyridyl triflones, in catalytic cross-coupling reactions represents a significant area of interest in modern synthetic chemistry. The trifluoromethanesulfonyl group, a powerful electron-withdrawing moiety and a competent leaving group, imparts unique reactivity to the pyridine ring, enabling its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Mechanistic studies, combining kinetic analysis, isolation of intermediates, and computational modeling, have been instrumental in understanding the intricacies of these transformations. A particularly well-studied process is the palladium-catalyzed desulfinative cross-coupling, which provides a valuable route to functionalized pyridines.
A generalized catalytic cycle for the desulfinative cross-coupling reaction is depicted to involve several key steps: the reduction of a palladium(II) precatalyst to the active palladium(0) species, oxidative addition of an aryl halide to the Pd(0) center, transmetalation with the pyridyl sulfonyl compound (or its in situ-generated sulfinate), extrusion of sulfur dioxide (SO₂), and finally, reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. nih.govresearchgate.net
Kinetic and structural analyses have revealed that for pyridine-2-sulfinates, the turnover-limiting step, or rate-determining step, is the extrusion of SO₂ from a chelated palladium(II) sulfinate intermediate that forms after the transmetalation step. nih.gov This finding contrasts with analogous carbocyclic sulfinates, where transmetalation itself is the slowest step. nih.gov The chelation of the palladium center by the pyridine nitrogen is a crucial feature of the reaction pathway for these heterocyclic substrates.
The proposed catalytic cycle, as adapted for 2-trifluoromethanesulfonyl-pyridine, can be summarized as follows:
Activation of Precatalyst: The reaction is typically initiated with a Pd(II) source, such as palladium(II) acetate. This is reduced in situ to the catalytically active Pd(0) species. Mechanistic studies on related systems have shown that the homocoupling of two sulfinate molecules can facilitate this reduction. nih.govnih.gov
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X), forming a Pd(II) intermediate, [Ar-Pd(II)-X]. Computational studies on the oxidative addition of various aryl halides to Pd(0) complexes indicate that the transition state for this step can be influenced by the electronic properties of the aryl halide and the nature of the palladium ligands. nih.gov For 2-halopyridines, a more polarized C-X bond generally leads to a faster oxidative addition. nih.gov
Transmetalation: The [Ar-Pd(II)-X] complex then undergoes transmetalation with the 2-pyridyltriflone. It is proposed that under the reaction conditions, often in the presence of a base, the triflone is converted to a more nucleophilic pyridyl-sulfinate species which then engages with the palladium center. This step results in the formation of a key intermediate: a chelated palladium(II) pyridyl-sulfinate complex, [Ar-Pd(II)-(2-SO₂-Py)]. The pyridine nitrogen plays a critical role in stabilizing this intermediate through coordination to the palladium atom.
Transition State: The transition state for this step involves the elongation and eventual breaking of the carbon-sulfur bond, with the concomitant departure of the SO₂ molecule. The stability of this transition state is influenced by the electronic nature of both the aryl group and the pyridine ring, as well as the ligand environment around the palladium center.
Reductive Elimination: The final step is the reductive elimination from the [Ar-Pd(II)-Py] intermediate, which forms the new carbon-carbon bond of the 2-arylpyridine product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
The following data table summarizes the key steps and intermediates in the proposed catalytic cycle for the desulfinative cross-coupling of this compound.
| Step | Description | Key Intermediate(s) | Rate-Determining Nature |
| 1 | Precatalyst Activation | Pd(II) precatalyst → Active Pd(0) | Generally fast |
| 2 | Oxidative Addition | [Ar-Pd(II)-X] | Generally fast |
| 3 | Transmetalation | [Ar-Pd(II)-(2-SO₂-Py)] (chelated) | Generally fast |
| 4 | SO₂ Extrusion | Transition state for C-S bond cleavage | Rate-Determining Step nih.gov |
| 5 | Reductive Elimination | [Ar-Pd(II)-Py] | Generally fast |
It is important to note that while the trifluoromethanesulfonyl group is a strong electron-withdrawing group, which can influence the kinetics of each step relative to a simple sulfinate, the fundamental mechanistic pathway, particularly the identification of SO₂ extrusion as the rate-determining step for pyridyl substrates, provides a critical framework for understanding and optimizing these valuable synthetic transformations.
Computational and Theoretical Investigations of Trifluoromethanesulfonyl Pyridines
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a important tool for investigating the nuances of electron density and its implications for chemical reactivity. For 2-trifluoromethanesulfonyl-pyridine, DFT studies offer a detailed picture of its electronic characteristics and reaction pathways.
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of the most likely reaction pathways. A computational study on the reaction mechanisms of copper(II) complexes, for instance, utilized DFT to identify a five-step reaction mechanism involving both bimolecular and unimolecular steps. researchgate.net This type of analysis for this compound would involve identifying transition states and intermediates to elucidate mechanisms such as nucleophilic aromatic substitution or cycloaddition reactions. researchgate.netnih.gov The kinetic and thermodynamic parameters derived from these calculations can then be compared with experimental data to validate the proposed mechanisms. researchgate.net For example, a study on a different heterocyclic system determined the rate-determining step by identifying the highest energy barrier along the reaction coordinate. researchgate.net
The electronic structure of a molecule is fundamental to its reactivity. DFT is used to calculate a range of electronic properties and reactivity descriptors that help in understanding the behavior of this compound. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).
A smaller HOMO-LUMO gap generally suggests higher reactivity. The MEP map provides a visual representation of the charge distribution, indicating electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For pyridine (B92270) derivatives, these descriptors are crucial in predicting their interaction with other molecules and their potential as corrosion inhibitors or in other applications. academie-sciences.fr
| Descriptor | Significance | Predicted Trend for this compound |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability | Lowered by the electron-withdrawing SO2CF3 group |
| LUMO Energy | Indicates electron-accepting ability | Significantly lowered by the SO2CF3 group |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability | Relatively large, indicating high kinetic stability |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites | Electron-deficient regions on the pyridine ring, especially at positions ortho and para to the sulfonyl group |
DFT studies are highly effective in explaining and predicting the regioselectivity of reactions involving substituted pyridines. The electron-withdrawing nature of the trifluoromethanesulfonyl group significantly influences the electron density around the pyridine ring, directing incoming reagents to specific positions. For instance, in Suzuki-Miyaura reactions of 2,6-dichloro-3-(trifluoromethyl)pyridine, substitution occurs preferentially at the more sterically hindered position due to electronic effects. kfupm.edu.sa Similar principles would govern the reactivity of this compound, where the electronic influence of the SO2CF3 group would be a dominant factor in directing substitution reactions. The synthesis of 2,3,5-trisubstituted pyridines often relies on the predictable regioselectivity imparted by a sulfonyl group. bohrium.com
Molecular Dynamics and Simulation
Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound, complementing the static picture from DFT. MD simulations model the movement of atoms over time, offering insights into conformational flexibility and intermolecular interactions. Such simulations have been used to study the binding of 2-difluoromethylbenzimidazole derivatives to protein targets, revealing the importance of specific hydrogen bonds for stable conformations. nih.gov For this compound, MD simulations could be employed to study its interactions with solvents, its aggregation behavior, and its binding modes within a biological target or a material matrix. For example, MD simulations have been used to investigate the interfacial structure of ionic liquids at graphite (B72142) electrodes. capes.gov.br
In Silico Approaches for Chemical Transformation and Design
In silico methods are pivotal in the rational design of new molecules with desired properties, starting from a scaffold like this compound. These approaches use computational models to predict the activity and properties of hypothetical compounds, thus prioritizing synthetic efforts.
The process often begins with the identification of a target, followed by the design of derivatives of the lead compound. For example, new pyrimidine-5-carbonitrile derivatives were designed as potential inhibitors of the VEGFR-2 enzyme by modifying a known scaffold. nih.gov A similar strategy could be applied to this compound to design new compounds for specific applications. Molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) are key techniques in this process. nih.gov Docking predicts the preferred orientation of a molecule when bound to a receptor, while 3D-QSAR models correlate the chemical structures of molecules with their biological activity. nih.govnih.gov
| Step | Description | Computational Tools |
|---|---|---|
| 1. Target Identification | Identifying a biological target or a material property to optimize. | Literature review, bioinformatics |
| 2. Lead Compound Selection | Choosing a starting molecule, such as this compound. | Chemical databases |
| 3. Derivative Design | Creating a virtual library of derivatives by modifying the lead compound. | Molecular modeling software |
| 4. Property Prediction | Calculating properties (e.g., binding affinity, ADMET) for the virtual library. | Molecular docking, 3D-QSAR, MD simulations |
| 5. Prioritization and Synthesis | Selecting the most promising candidates for chemical synthesis and experimental testing. | Data analysis and visualization tools |
Emerging Research Areas and Future Outlook
Development of Novel Catalytic Systems and Methodologies
The unique electronic properties of pyridines substituted with trifluoromethanesulfonyl groups are being harnessed to develop new catalytic systems. The electron density of pyridine (B92270) ligands can modulate the catalytic activity of metal complexes. For instance, in gold catalysis, it has been demonstrated that pyridine ligands are not mere spectators; their electronic character directly influences the reactivity of the metal center. acs.org The introduction of a potent electron-withdrawing group like -SO₂CF₃ makes the pyridine nitrogen a weaker donor, which can in turn enhance the Lewis acidity and catalytic activity of the coordinated metal. acs.org
Research is also focusing on incorporating pyridine moieties into solid supports to create novel, reusable catalysts. One approach involves the synthesis of Periodic Mesoporous Organosilicas (PMOs) that feature pyridine dicarboxylate groups integrated directly into the silica (B1680970) framework. mdpi.com This creates a crystal-like PMO catalyst with basic sites that can be used in reactions like Knoevenagel condensations. mdpi.com Future work could see the integration of the 2-trifluoromethanesulfonyl-pyridine scaffold into such systems, potentially creating highly active and selective solid-phase catalysts.
Furthermore, new catalytic methods are being developed for the synthesis of heteroaryl triflones themselves. Palladium-catalyzed cross-coupling reactions of heteroaryl triflates with reagents like sodium triflinate (NaSO₂CF₃) provide a route to these compounds. researchgate.net The development of more efficient catalysts for such transformations is an active area of research, aiming to broaden the accessibility of diverse trifluoromethanesulfonyl-substituted heterocycles for further applications. researchgate.net
Expanding the Scope of C-H Functionalization in Pyridine Chemistry
Direct C-H functionalization is a highly sought-after strategy in organic synthesis due to its atom economy. nih.gov However, the intrinsic electron-deficient nature of the pyridine ring makes this transformation particularly challenging. nih.govbeilstein-journals.org A key strategy to overcome this involves the temporary activation of the pyridine ring, often by targeting the nitrogen atom.
A significant breakthrough in this area is the use of sulfonyl groups to activate C-H bonds that are otherwise unreactive. Recent studies have shown that 4-alkylpyridines can undergo direct sulfonylation at the picolyl position (the CH₂ group adjacent to the ring). nih.govacs.org The proposed mechanism involves the initial N-sulfonylation of the pyridine, which dramatically increases the acidity of the picolyl protons, facilitating deprotonation and subsequent reaction with a sulfonyl chloride. nih.govacs.org This method provides formal activation of an unactivated C–H bond. nih.gov
Similarly, activation of the pyridine ring with triflic anhydride (B1165640) (Tf₂O) enables the C4-selective sulfonylation of the pyridine core. d-nb.infochemrxiv.orgchemrxiv.org This process proceeds through an N-triflylpyridinium intermediate, which is susceptible to nucleophilic attack by a sulfinate salt. The choice of base and solvent is crucial for controlling the regioselectivity of the addition. d-nb.infochemrxiv.org These methodologies represent a significant expansion of the toolkit for pyridine modification, allowing for late-stage functionalization of complex molecules. researchgate.net
\Reaction conditions involved activating pyridine with triflic anhydride (Tf₂O) followed by the addition of a sulfinate salt in the presence of a base.*
Advanced Mechanistic Understanding through Experimental and Computational Synergy
A deeper understanding of reaction mechanisms is critical for the rational design of new reagents and catalysts. The synergy between experimental studies and computational modeling has become an indispensable tool for elucidating complex reaction pathways in organic chemistry. rsc.orgresearchgate.net
For instance, the mechanism for the C-sulfonylation of 4-alkylpyridines was proposed based on experimental evidence, suggesting the formation of key intermediates like N-sulfonylated pyridinium (B92312) salts and alkylidene dihydropyridines. nih.govacs.org Computational methods, particularly Density Functional Theory (DFT), can be employed to validate such proposals by calculating the energy profiles of possible reaction pathways and the structures of transition states. researchgate.net DFT studies can reveal subtle, non-covalent interactions that direct stereoselectivity and explain the origins of ligand-directed selectivity in catalytic reactions, such as copper-catalyzed Ullmann-type couplings. researchgate.netnih.gov
In-situ spectroscopic techniques also provide powerful insights into reaction mechanisms, allowing for the direct observation of reactive intermediates. chemrxiv.org By combining these experimental snapshots with computational models, researchers can build a comprehensive picture of how transformations involving trifluoromethanesulfonyl-pyridines occur at a molecular level. nih.gov This advanced understanding is crucial for optimizing reaction conditions, overcoming limitations, and predicting the outcomes of new transformations. rsc.org
Integration with Sustainable Chemical Processes
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical and pharmaceutical industries. researchgate.net The goal is to develop processes that are safer, more efficient, and have a lower environmental impact. sciencedaily.com Research in pyridine chemistry is actively embracing these principles. nih.gov
Several green chemistry approaches are relevant to the synthesis and application of this compound and related compounds:
Microwave-Assisted Synthesis: The use of controlled microwave heating can dramatically reduce reaction times, often from hours to minutes, leading to significant energy savings. This has been successfully applied to the synthesis of aryl triflates. acs.orgrasayanjournal.co.in
Solventless and Aqueous Conditions: Performing reactions without organic solvents or in water minimizes waste and hazards. rasayanjournal.co.in Practical methods for synthesizing aryl triflates under aqueous conditions have been developed, offering facile product isolation. researchgate.net
Development of Safer Reagents: A major focus is replacing hazardous reagents with safer, more stable alternatives. For example, green methods for synthesizing sulfonyl fluorides have been developed that use non-toxic reagents and produce only benign salts as by-products. sciencedaily.com Similarly, eco-friendly protocols for producing trifluoromethanesulfonyl fluoride (B91410) have been reported. nih.gov
Catalysis: The use of catalysts, especially reusable ones, reduces waste by enabling reactions to proceed with high efficiency and selectivity under mild conditions. nih.govrasayanjournal.co.in
\These general principles are applicable to the synthesis and functionalization of trifluoromethanesulfonyl-pyridines.*
Design of Next-Generation Multifunctional Trifluoromethanesulfonyl Reagents
Building on the unique reactivity of the trifluoromethanesulfonyl-pyridine core, researchers are looking to design next-generation reagents with enhanced capabilities. The focus is on creating "multifunctional" reagents that are not only highly effective but also stable, selective, and easy to handle. chemrxiv.org
The development of reagents like N-phenyltriflimide (Comins' reagent) and N-(2-pyridyl)triflimide marked a significant advance over the highly reactive triflic anhydride for the synthesis of vinyl and aryl triflates. sci-hub.se These reagents are stable, crystalline solids that are easier to handle and often provide better selectivity. acs.orgsci-hub.se A recent trend is the design of triflating agents that are stable to air and moisture, further simplifying their use in practical synthesis. researchgate.net
The future lies in creating reagents where the this compound scaffold is a platform for multiple functionalities. For example, a reagent could be designed to achieve C-H activation and introduce a second functional group in a single, one-pot operation. This concept has been demonstrated in the development of a multifunctional reagent for the direct and site-selective amination of pyridines. chemrxiv.org By analogy, a trifluoromethanesulfonyl-pyridine derivative bearing another reactive moiety could be designed for complex, tandem transformations, streamlining the synthesis of valuable chemical building blocks.
Q & A
Q. What are the common synthetic routes for preparing 2-trifluoromethanesulfonyl-pyridine, and how do reaction conditions influence yield?
The synthesis of this compound typically involves sulfonylation of pyridine derivatives. A key method is the reaction of pyridine precursors with trifluoromethanesulfonyl chloride under controlled conditions. For example, palladium-catalyzed coupling reactions (e.g., using tetrakis(triphenylphosphine)palladium) can introduce trifluoromethanesulfonyl groups to pyridine rings . Reaction parameters such as solvent polarity (e.g., dichloromethane), temperature (reflux conditions), and stoichiometric ratios of reagents (e.g., triphenylphosphine) critically affect yield and purity. Side reactions, such as over-sulfonylation, can be mitigated by using inert atmospheres and slow reagent addition.
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
Key techniques include:
- NMR Spectroscopy : NMR is essential for confirming the presence and position of the trifluoromethanesulfonyl group, with chemical shifts typically between -70 to -80 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas, especially for intermediates like 6-[(2-chlorophenyl)methylsulfanyl]-triazolo[4,3-b]pyridazine derivatives .
- X-ray Crystallography : Resolves ambiguities in regiochemistry for derivatives with complex substitution patterns .
Advanced Research Questions
Q. How can regioselectivity be controlled in substitution reactions involving this compound?
Regioselectivity in nucleophilic substitutions depends on:
- Electron-Withdrawing Effects : The trifluoromethanesulfonyl group deactivates the pyridine ring, directing nucleophiles to meta or para positions relative to itself.
- Catalytic Systems : Palladium or nickel catalysts enable cross-coupling at specific sites. For example, Suzuki-Miyaura reactions with arylboronic acids favor C-3 or C-5 positions under ligand-controlled conditions .
- Steric Hindrance : Bulky substituents (e.g., 2-chlorophenyl groups) block undesired reaction pathways, as seen in triazolo[4,3-b]pyridazine syntheses .
Q. How should researchers address contradictions in reported reactivity data for trifluoromethanesulfonyl-pyridine derivatives?
Contradictions often arise from variations in:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity, while nonpolar solvents favor radical pathways .
- Impurity Profiles : Trace moisture or residual catalysts (e.g., Pd) can alter reaction outcomes. Rigorous purification (e.g., column chromatography or recrystallization) is critical .
- Reaction Monitoring : Use in-situ techniques like FTIR or LC-MS to detect transient intermediates and adjust conditions dynamically .
Q. What strategies optimize the design of this compound derivatives for biological activity studies?
- Structure-Activity Relationship (SAR) : Introduce functional groups (e.g., amino, hydroxyl) to enhance solubility or target binding. For example, 3-amino-4-hydroxy derivatives show improved pharmacokinetics in medicinal chemistry studies .
- Bioisosteric Replacement : Replace the trifluoromethanesulfonyl group with sulfonamide or carboxylate moieties to modulate toxicity while retaining activity .
- Computational Modeling : Density Functional Theory (DFT) predicts electron density distributions to guide substituent placement .
Q. What are the challenges in scaling up laboratory-scale syntheses of this compound intermediates?
Key challenges include:
- Exothermic Reactions : Trifluoromethanesulfonyl chloride additions require precise temperature control (-10°C to 0°C) to prevent decomposition .
- Catalyst Recovery : Palladium catalysts are costly; heterogeneous catalysts (e.g., Pd/C) improve recyclability .
- Waste Management : Fluorinated byproducts require specialized disposal to meet environmental regulations .
Q. How do electronic effects of the trifluoromethanesulfonyl group influence cross-coupling reactions?
The strong electron-withdrawing nature of the trifluoromethanesulfonyl group:
Q. What methods assess the stability of this compound under varying pH and temperature conditions?
- Accelerated Stability Studies : Expose the compound to pH gradients (1–13) and elevated temperatures (40–80°C), monitoring degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds (>150°C for most derivatives) .
Methodological Recommendations
- Synthetic Protocols : Use anhydrous solvents and Schlenk lines for moisture-sensitive reactions .
- Data Validation : Cross-reference NMR and MS results with computational predictions (e.g., ChemDraw simulations) .
- Safety Compliance : Follow OSHA guidelines for handling fluorinated compounds, including fume hood use and PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
